molecular formula C18H18BrN5OS B12019302 N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-29-5

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12019302
CAS No.: 618415-29-5
M. Wt: 432.3 g/mol
InChI Key: VOFOYCGHQUZBRH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a bromo-substituted phenyl ring, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-bromo-4-methylphenyl)-2-chloroacetamide. The final step involves the nucleophilic substitution of the chlorine atom with the triazole-thiol derivative, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo-substituted phenyl ring, potentially converting it to a methylphenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromo and sulfanyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylphenyl derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, the compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can enhance the binding affinity to its targets. The bromo-substituted phenyl ring and the sulfanylacetamide moiety contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The unique combination of the bromo-substituted phenyl ring, the triazole ring, and the sulfanylacetamide moiety in N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides distinct chemical and biological properties that are not observed in its similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

618415-29-5

Molecular Formula

C18H18BrN5OS

Molecular Weight

432.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18BrN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-14-8-7-12(2)10-13(14)19/h4-10H,3,11H2,1-2H3,(H,21,25)

InChI Key

VOFOYCGHQUZBRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)C3=CC=CC=N3

Origin of Product

United States

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